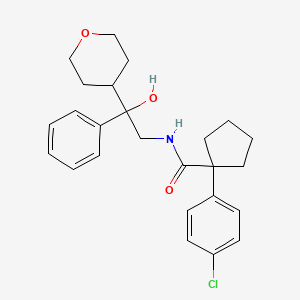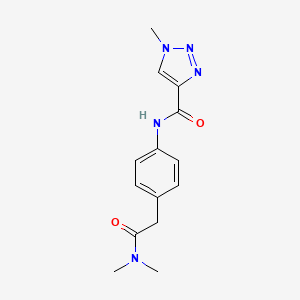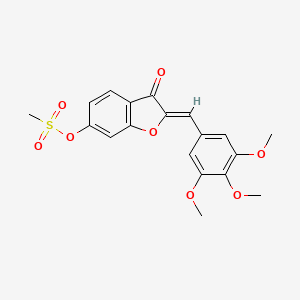
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurotransmitter Receptor Affinity
Research has explored the affinity of certain compounds, including derivatives of 4-methylpiperazine, for neurotransmitter receptors. These studies focus on their binding to receptors like the 5-HT6 serotonin receptor, which plays a role in neurological functions. For instance, Łażewska et al. (2019) studied a series of compounds for their affinity to the human serotonin 5-HT6 receptor. They found that certain structural modifications, such as branching of the methoxyl linker, increased affinity for this receptor (Łażewska et al., 2019).
Serotonin Antagonists
The chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been investigated as serotonin 5-HT(1B/1D) antagonists. These compounds exhibit receptor binding profiles that are comparable to known serotonin antagonists, suggesting their potential in serotonin-related treatments (Liao et al., 2000).
Cognitive Function Enhancement
Derivatives containing elements such as 4-methylpiperazine have been studied for their potential to enhance cognitive functions. Zhang Hong-ying (2012) researched compounds that showed improvement in learning and memory reconstruction dysfunction in mice, providing insights into their potential use in treating cognitive disorders (Zhang Hong-ying, 2012).
ABCB1 Inhibitors
Compounds with a 4-methylpiperazine nucleus have been examined for their role as ABCB1 inhibitors. Colabufo et al. (2008) found that certain derivatives displayed potent activity in inhibiting ABCB1, a protein often associated with drug resistance in cancer therapy (Colabufo et al., 2008).
Serotoninergic Receptor Affinity
Fiorino et al. (2017) explored picolinamide derivatives linked to arylpiperazine and found compounds with high specificity and affinity towards serotoninergic receptors. These findings are relevant to the development of treatments for disorders involving serotonin receptors (Fiorino et al., 2017).
Molecular Structure Analysis
The crystal structure of certain benzimidazole derivatives, including those with a 4-methylpiperazine unit, has been analyzed. Ozbey et al. (2001) focused on understanding the molecular conformation of these compounds, which is crucial for their biological activities and potential therapeutic applications (Ozbey et al., 2001).
Neurochemical and Behavioral Characterization
The neurochemical and behavioral characterization of compounds like N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) has been studied. Dekeyne et al. (2012) explored its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, indicating its potential in treating mood and cognitive disorders (Dekeyne et al., 2012).
Orexin Receptor Antagonism
Research on the role of orexin-1 receptor antagonists in stress-induced hyperarousal has been conducted. Bonaventure et al. (2015) found that certain antagonists can attenuate stress responses without inducing hypnotic effects, suggesting their application in treating psychiatric disorders linked to stress or hyperarousal states (Bonaventure et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
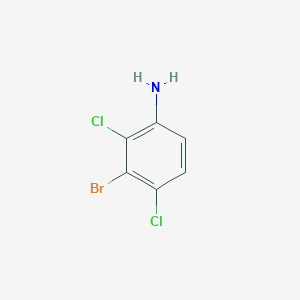
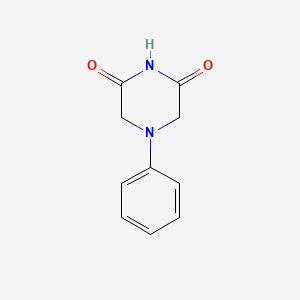
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
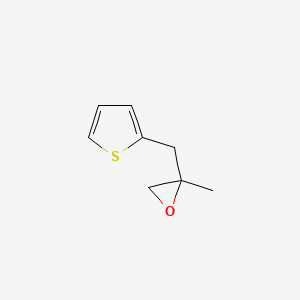
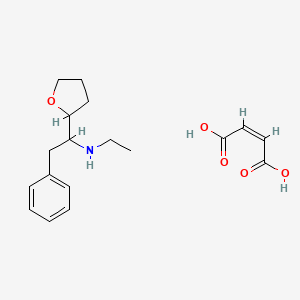
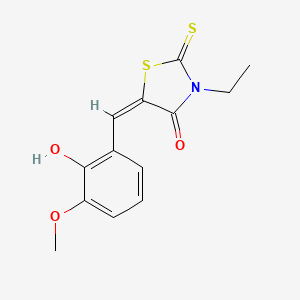
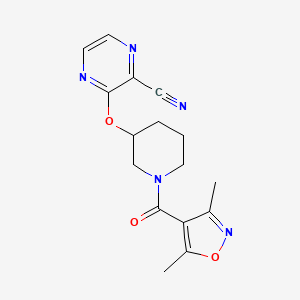
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
